2-Ethyl 4-methyl pyridine-2,4-dicarboxylate
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Overview
Description
2-Ethyl 4-methyl pyridine-2,4-dicarboxylate is an organic compound belonging to the pyridine family This compound is characterized by its pyridine ring substituted with ethyl and methyl groups at the 2 and 4 positions, respectively, and ester groups at the 2 and 4 positions of the carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate can be achieved through the Hantzsch pyridine synthesis. This multi-component reaction involves an aldehyde (such as formaldehyde), two equivalents of a β-keto ester (such as ethyl acetoacetate), and a nitrogen donor (such as ammonium acetate or ammonia). The initial product is a dihydropyridine, which can be oxidized to form the pyridine derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of catalysts such as p-toluenesulfonic acid under ultrasonic irradiation has been shown to improve yields significantly .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the ester groups.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ferric chloride.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like organoboron, -zinc, and -magnesium compounds are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Ethyl 4-methyl pyridine-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its effects on cellular processes and enzyme inhibition.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of the oxygen-sensing enzyme hypoxia-inducible factor-α prolyl hydroxylase. This inhibition affects various cellular pathways, including angiogenesis, erythropoiesis, and energy metabolism .
Comparison with Similar Compounds
Dimethyl 2,2′-bipyridine-4,4′-dicarboxylate: This compound has similar structural features but differs in its substitution pattern.
1,4-Dihydropyridine: Known for its medicinal properties, this compound shares the pyridine ring structure but has different functional groups.
Uniqueness: 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-O-ethyl 4-O-methyl pyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(13)8-6-7(4-5-11-8)9(12)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
IRBWQKHACGRGNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
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